{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE
Overview
Description
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, a furan ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions The nitro and methyl groups are introduced via nitration and alkylation reactions, respectively
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The morpholino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino-substituted pyrazoles or different morpholino derivatives.
Scientific Research Applications
Chemistry
In chemistry, {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler analog with similar reactivity but lacking the furan and morpholino groups.
2-Furyl(morpholino)methanone: Contains the furan and morpholino groups but lacks the pyrazole ring.
Morpholino-substituted pyrazoles: Compounds with similar structural features but different substituents on the pyrazole ring.
Uniqueness
{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(MORPHOLINO)METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-10-14(19(21)22)11(2)18(16-10)9-12-3-4-13(24-12)15(20)17-5-7-23-8-6-17/h3-4H,5-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQCRUCKMYFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N3CCOCC3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.